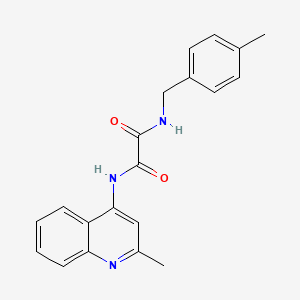
N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as MBOQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MBOQ is a member of the oxalamide family, which is a class of compounds that has shown promising results in drug discovery and development.
Scientific Research Applications
Antimicrobial Applications
Synthesis and Characterization of Derivatives for Antimicrobial Activity : A study by Saravanan, Alagarsamy, and Prakash (2015) detailed the synthesis and characterization of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives. These compounds were explored for their potential as antimicrobials and showed activity against a range of human pathogenic microorganisms. The relationship between functional group variation and biological activity was also discussed, providing insights into the design of antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).
Medicinal Chemistry and Drug Design
Bisbenzylisoquinoline Alkaloids for Antimalarial Activity : A study by Likhitwitayawuid et al. (1993) explored bisbenzylisoquinoline alkaloids isolated from the tubers of Stephania erecta for their cytotoxic and antimalarial properties. Although these compounds showed inhibition of Plasmodium falciparum growth and nonselective cytotoxicity, they were not considered promising clinical candidates at that time (Likhitwitayawuid et al., 1993).
Synthesis and Evaluation of Quinazoline Derivatives as VEGFR2 Inhibitors : Qiao et al. (2015) reported on the design, synthesis, and biological evaluation of 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold. These compounds, particularly 2-(3,4-dimethoxybenzyl)-5-((quinazolin-4-yloxy)methyl)-1,3,4-oxadiazole (compound 4j), showed potent inhibitory activity and were suggested as potential anticancer agents, with a focus on tumor growth inhibition (Qiao et al., 2015).
Antiproliferative-Antimicrobial Properties of Schiff Bases Derived from 1,3,4-Thiadiazole Compounds : Gür et al. (2020) investigated Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine for their biological activities. The study highlighted compound 3A's high DNA protective ability and cytotoxicity on cancer cell lines, suggesting its potential for use in chemotherapy drug development (Gür et al., 2020).
Oxovanadium Complexes with Bidentate N, O Ligands : A study by Prasad et al. (2011) synthesized and characterized novel oxovanadium(IV) complexes, which demonstrated enhanced antimicrobial activity over their parent ligands and showed DNA binding and nuclease activity. These complexes are of interest for their potential antimicrobial applications (Prasad et al., 2011).
Chemical Analysis and Synthesis Techniques
Facile Oxidation of Fused 1,4-Dimethoxybenzenes : Kim et al. (2001) presented techniques for the oxidation of fused 1,4-dimethoxybenzenes to benzoquinones, offering insights into bromination and oxidation reactions relevant to the synthesis and structural analysis of complex molecules (Kim et al., 2001).
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-7-9-15(10-8-13)12-21-19(24)20(25)23-18-11-14(2)22-17-6-4-3-5-16(17)18/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEWABIIHCBICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2642887.png)
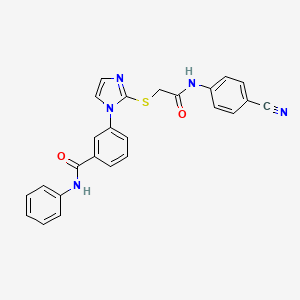
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B2642891.png)
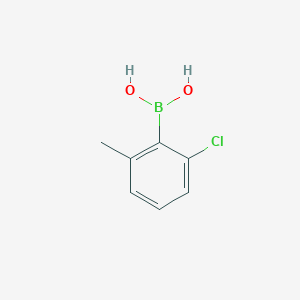
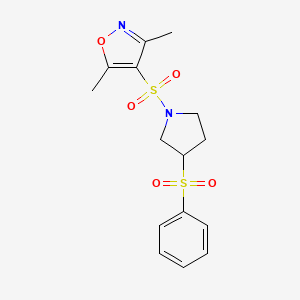

![2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2642897.png)

![4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B2642901.png)
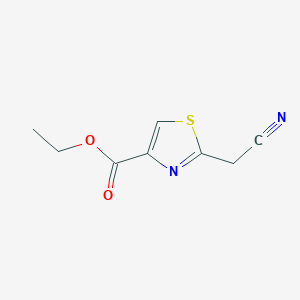

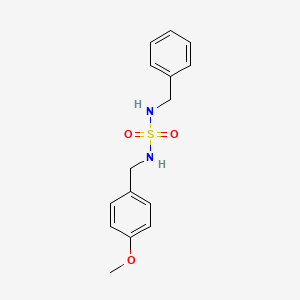
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2642906.png)
